molecular formula C18H15NO2 B8169595 3-[2-(4-Isoquinolinyl)ethyl]benzoic acid

3-[2-(4-Isoquinolinyl)ethyl]benzoic acid

Cat. No.: B8169595
M. Wt: 277.3 g/mol
InChI Key: QTOZLJGQWCUEQL-UHFFFAOYSA-N
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Description

3-[2-(4-Isoquinolinyl)ethyl]benzoic acid is a benzoic acid derivative featuring an ethyl linker connecting the benzoic acid moiety to the 4-position of an isoquinoline ring. Isoquinoline is a heterocyclic aromatic compound with a fused benzene and pyridine ring, which confers unique electronic and steric properties. The ethyl spacer may influence conformational flexibility and bioavailability.

Properties

IUPAC Name

3-(2-isoquinolin-4-ylethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(21)14-6-3-4-13(10-14)8-9-16-12-19-11-15-5-1-2-7-17(15)16/h1-7,10-12H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOZLJGQWCUEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Isoquinolinyl)ethyl]benzoic acid typically involves the following steps:

    Formation of the Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Alkylation: The isoquinoline derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Benzoic Acid: The final step involves coupling the alkylated isoquinoline with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the original compound.

Scientific Research Applications

3-[2-(4-Isoquinolinyl)ethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-Isoquinolinyl)ethyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can involve pathways related to cell signaling, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-[2-(4-Isoquinolinyl)ethyl]benzoic acid, highlighting differences in substituents, molecular weight, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity (if reported) Reference
3-[4-chloro-1-guanidinoisoquinolin-7-yl]benzoic acid C₁₇H₁₃ClN₄O₂ 340.76 Chlorine at C4, guanidine at N1 Not explicitly stated (likely kinase inhibition due to guanidine)
Ethyl 4-{[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoyl]amino}benzoate C₂₄H₂₁N₃O₅ 431.45 Ester group, dioxo-benzo[de]isoquinoline, propanoyl linker Potential protease/kinase modulation due to electron-deficient isoquinoline
3-{[4-(benzyloxy)phenyl]sulfamoyl}benzoic acid C₂₀H₁₇NO₅S 383.42 Sulfamoyl group, benzyloxy-phenyl substitution Intermediate in sulfonamide-based drug synthesis
4-[[3-ethyl-4-(4-methoxyphenyl)thiazol-2-ylidene]amino]benzoic acid C₁₉H₁₈N₂O₃S 354.40 Thiazole ring, methoxyphenyl, ethyl group Possible antimicrobial/antioxidant activity

Key Differences and Implications

Substituent Effects on Bioactivity The chlorine and guanidine groups in 3-[4-chloro-1-guanidinoisoquinolin-7-yl]benzoic acid () enhance electrophilicity and hydrogen-bonding capacity, making it a candidate for targeting ATP-binding pockets in kinases.

Linker and Functional Group Variations The ethyl linker in this compound provides flexibility compared to rigid propanoyl or sulfamoyl linkers in analogs. This may influence binding kinetics in enzyme-substrate interactions. Ester derivatives (e.g., ) are often prodrugs, requiring hydrolysis to active carboxylic acids for efficacy.

Thiazole-containing analogs (e.g., ) are associated with diverse activities, including anticancer and antimicrobial effects.

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